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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

Technical Support Center: SHP836
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of SHP836, an allosteric inhibitor of the

protein tyrosine phosphatase SHP2. This resource offers troubleshooting guides, frequently

asked questions (FAQs), detailed experimental protocols, and summaries of key data to

facilitate successful experimentation.

Frequently Asked Questions (FAQs)
Q1: What is SHP836 and what is its mechanism of action?

A1: SHP836 is a cell-permeable, allosteric inhibitor of SHP2 (Src homology 2 domain-

containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the

PTPN11 gene. SHP2 is a critical signaling node downstream of multiple receptor tyrosine

kinases (RTKs) that regulates the RAS/MAPK pathway.[1] SHP836 binds to a distinct allosteric

site within a "tunnel-like" region formed by the N-terminal SH2, C-terminal SH2, and the protein

tyrosine phosphatase (PTP) domains.[2] This binding stabilizes SHP2 in an auto-inhibited

conformation, preventing its activation and downstream signaling.[3][4]

Q2: What is the potency of SHP836?

A2: SHP836 has a reported IC50 of 12 µM for the full-length SHP2 protein in biochemical

assays.[3][5][6] It is considered substantially less potent than other allosteric SHP2 inhibitors

like SHP099.[4]
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Q3: In which cell lines has SHP836 shown activity?

A3: SHP836 has been shown to downregulate DUSP6 mRNA, a downstream marker of the

MAPK pathway, in KYSE-520 esophageal squamous cell carcinoma cells.[5] While

comprehensive public data on its activity across a wide range of cell lines is limited, its efficacy

is expected to be most pronounced in cell lines dependent on RTK signaling for proliferation

and survival.

Q4: How does SHP836 differ from other SHP2 inhibitors like SHP099?

A4: Both SHP836 and SHP099 are allosteric inhibitors that bind to the same "tunnel-like"

pocket to stabilize the inactive conformation of SHP2.[7] However, SHP836 is reported to be a

weaker inhibitor than SHP099.[7] Despite this, studies have shown that combining SHP836
with other allosteric inhibitors that bind to a distinct second allosteric site can lead to enhanced

pathway inhibition.[7]

Q5: What are the potential mechanisms of resistance to SHP836?

A5: While specific resistance mechanisms to SHP836 have not been extensively documented,

resistance to allosteric SHP2 inhibitors, in general, can arise from several factors:

Mutations in the SHP2 binding pocket: Alterations in the amino acid sequence of the

allosteric binding site can prevent the inhibitor from binding effectively.

Upregulation of upstream signaling: Increased activation of receptor tyrosine kinases (RTKs)

can create a stronger signal that overcomes the inhibitory effect of the compound. This is a

known mechanism of adaptive resistance to MEK inhibitors, which can be overcome by

combination with a SHP2 inhibitor.

Activation of bypass pathways: Cancer cells can develop resistance by activating alternative

signaling pathways that do not depend on SHP2.

FGFR-driven cancers: Cell lines driven by Fibroblast Growth Factor Receptors (FGFRs)

have shown intrinsic resistance to allosteric SHP2 inhibitors due to a rapid feedback

activation of FGFR upon SHP2 inhibition.[6][8][9]
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Table 1: Biochemical Potency of SHP836

Compound Target Assay Type IC50

SHP836 Full-length SHP2 Biochemical 12 µM[3][5][6]

SHP836 SHP2 PTP domain Biochemical >100 µM[5]

Note: Cellular IC50 values for proliferation are highly cell-line dependent and require

experimental determination.

Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow for
Assessing SHP836 Activity
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Caption: Workflow for evaluating SHP836's effect on cell viability and MAPK signaling.

Detailed Protocol: Cell Viability Assay (MTS/MTT)
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during

the course of the experiment. Allow cells to adhere overnight.

Compound Preparation: Prepare a 2X serial dilution of SHP836 in culture medium. A typical

starting concentration for the highest dose might be 50-100 µM, given its biochemical IC50.

Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated

wells.

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the

SHP836 dilutions or vehicle control to the respective wells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%

CO2.

MTS/MTT Addition:

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at

37°C. After incubation, add 100 µL of solubilization solution to each well.

Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for

MTS, 570 nm for MTT) using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Plot the dose-response curve and calculate the IC50 value using

non-linear regression.

Detailed Protocol: Western Blot for p-ERK Inhibition
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with

various concentrations of SHP836 for a specified time (e.g., 2-24 hours). Include a vehicle

control.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK

signal to determine the extent of inhibition.

Signaling Pathway
Diagram 2: SHP2's Role in the RAS/MAPK Signaling
Pathway and Inhibition by SHP836
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Caption: SHP836 allosterically inhibits SHP2, blocking RAS/MAPK signaling.
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Issue Possible Cause(s) Suggested Solution(s)

Low or no cellular activity of

SHP836

1. Compound precipitation:

SHP836 may have limited

solubility in aqueous media. 2.

Cell line insensitivity: The cell

line may not be dependent on

SHP2 signaling (e.g.,

downstream mutations in RAS

or RAF), or may have intrinsic

resistance (e.g., FGFR-driven).

3. Incorrect dosage: The

concentrations used may be

too low.

1. Ensure the final DMSO

concentration is low (<0.5%)

and compatible with your cells.

Prepare fresh dilutions for

each experiment. 2. Use a

positive control cell line known

to be sensitive to SHP2

inhibition (e.g., KYSE-520).

Profile the mutational status of

your cell line. 3. Perform a

broad dose-response curve,

extending to higher

concentrations (e.g., up to 50

µM).

High background in Western

blots for p-ERK

1. High basal signaling: Cells

may have high endogenous

MAPK activity. 2. Antibody

issues: Non-specific binding of

the primary or secondary

antibody.

1. Serum-starve the cells for a

few hours before treatment to

reduce basal p-ERK levels. 2.

Optimize antibody

concentrations and blocking

conditions. Include a

secondary antibody-only

control.

Inconsistent IC50 values

between experiments

1. Variability in cell seeding

density. 2. Differences in

compound preparation. 3.

Variation in incubation times.

1. Ensure consistent cell

numbers are seeded for each

experiment. 2. Prepare fresh

stock solutions of SHP836

periodically and store aliquots

at -80°C to avoid freeze-thaw

cycles. 3. Maintain consistent

treatment and assay

incubation times across all

experiments.

Unexpected increase in p-ERK

at certain SHP836

1. Feedback loop activation:

Inhibition of SHP2 can

1. Investigate the activation of

other signaling pathways (e.g.,
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concentrations sometimes lead to the

activation of compensatory

signaling pathways. 2. Off-

target effects: At high

concentrations, SHP836 might

interact with other proteins.

PI3K/AKT) at different time

points. 2. While no specific off-

target effects of SHP836 are

widely reported, it is good

practice to use the lowest

effective concentration.

Compare the phenotype with

that of other SHP2 inhibitors or

SHP2 knockdown.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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specific-responses-to-shp836]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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